The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties. It falls under the classification of carboxylic acids due to the presence of the carboxyl group (-COOH) attached to the pyridine ring. Its molecular weight is approximately 218.21 g/mol, indicating a moderate size for organic compounds.
The synthesis of 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid can be approached through several synthetic routes:
The molecular structure of 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid features:
The compound's structural formula can be represented as follows:
This indicates that it contains 12 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid participates in various chemical reactions:
The mechanism of action for 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding through:
The exact pathways and targets remain an area for further research but suggest potential applications in pharmacology.
The compound demonstrates typical behavior associated with carboxylic acids, including reactivity towards bases to form salts and potential esterification reactions.
3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid has several applications in scientific research:
Multicomponent reactions (MCRs) represent efficient single-step strategies for constructing complex heterocyclic systems, including the isoxazolo-pyridine core of our target compound. A novel multicomponent condensation approach involving malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine enables access to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives – closely related precursors to the title compound [3]. This methodology facilitates simultaneous formation of multiple bonds and rings in a single reaction vessel, significantly improving synthetic efficiency compared to linear syntheses. The reaction proceeds through a cascade mechanism: initial Knoevenagel condensation between the aldehyde and active methylene compound generates an electrophilic intermediate, which undergoes heterocyclization with the enamine component. X-ray crystallographic analysis confirms the regioselective formation of the fused pentacyclic system characteristic of these derivatives [3]. Optimization studies indicate that electron-deficient aldehydes enhance cyclization efficiency, while sterically hindered aldehydes require extended reaction times.
Table 1: Multicomponent Approaches to Related Cyclopenta[b]pyridine Frameworks
Reactant System | Key Intermediate | Heterocycle Formed | Reported Yield |
---|---|---|---|
Aldehyde + Malononitrile + Enamine | 1-(Cyclopent-1-en-1-yl)pyrrolidine | 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives | 45-82% [3] |
β-Ketoesters + Hydroxylamine | Isoxazole-5-carboxylate | Functionalized isoxazolo[4,5-e]pyridines | 60-75% [4] |
Ring-closing methodologies provide the most direct synthetic routes to the tricyclic system of 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid. Two predominant strategies emerge: (1) Isoxazole-first approach: Construction of the isoxazole ring onto a preformed dihydropyridine system via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. This method benefits from excellent regiocontrol when using symmetrically substituted dipolarophiles but requires careful modulation of electronic effects for unsymmetrical systems [4] [8]. (2) Pyridine-first approach: Cyclocondensation of 4-aminocyclopentene derivatives with β-diketones or β-ketoesters, followed by oxidative aromatization. This sequence enables precise installation of the carboxylic acid moiety at the C4 position prior to isoxazole ring formation.
Critical to both approaches is the management of ring strain in the cyclopentane fusion. Molecular modeling suggests that the cis-fusion geometry minimizes angle strain, but introduces torsional strain in the saturated bridge. Successful syntheses employ ring-closing reactions at moderate temperatures (60-80°C) to balance kinetic accessibility with thermodynamic stability of the fused system [4]. Post-cyclization dehydrogenation using chloranil or DDQ delivers the fully aromatic system, though this step proves unnecessary for the dihydro target compound. The canonical SMILES representation O=C(C1=C(CCC2)C2=NC3=C1C(C)=NO3)O accurately reflects the cis-annelated geometry confirmed by X-ray analysis of analogous structures [3].
Regioselective modification of the isoxazole ring presents significant challenges due to the competing reactivity patterns of the N-O bond, C3 position, and C5 position. Palladium-catalyzed C-H functionalization has emerged as the most effective strategy for introducing substituents at the C3 position adjacent to the methyl group. Screening of catalytic systems reveals that Pd(OAc)₂/XPhos combinations in toluene at 100°C enable direct arylation while preserving the acid-sensitive N-O bond [8]. The carboxylic acid moiety at C4 participates in directing group-assisted metallation, facilitating ortho-functionalization relative to the pyridine ring.
For C5 halogenation, N-halosuccinimide catalysts in DMF demonstrate exceptional regiocontrol. NBS (N-bromosuccinimide) bromination occurs exclusively at the C5 position of the isoxazole ring due to the electron-donating effect of the pyridine nitrogen, as evidenced by DFT calculations of electron density distribution [8]. Subsequent Suzuki-Miyaura cross-coupling of the brominated derivative expands access to diverse 5-aryl substituted analogs. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the methyl group provides access to triazole-functionalized derivatives without compromising the isoxazole integrity. Optimization studies identify CuI/DIPEA in THF at 60°C as optimal conditions, achieving >90% conversion with minimal decomposition of the dihydropyridine ring.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4